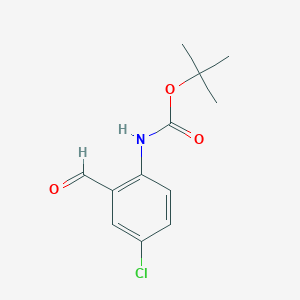

(4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl N-(4-chloro-2-formylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c1-12(2,3)17-11(16)14-10-5-4-9(13)6-8(10)7-15/h4-7H,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVMHZGCQHJZFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260559-52-2 | |

| Record name | tert-butyl N-(4-chloro-2-formylphenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.276.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of (4-chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester typically involves the protection of an amine group on a substituted aniline derivative via reaction with a tert-butoxycarbonyl (Boc) reagent under mild conditions. The key steps include:

- Starting from a 4-chloro-2-aminobenzaldehyde or a suitably substituted aniline precursor.

- Protection of the amine group by reaction with di-tert-butyl dicarbonate (Boc anhydride) or a similar Boc reagent.

- Use of a base, commonly triethylamine or sodium bicarbonate, to facilitate the carbamate formation.

- Control of temperature to avoid degradation of the formyl group, typically maintaining 0°C to room temperature during addition and reaction.

This process yields the tert-butyl carbamate ester with the formyl group intact.

Detailed Reaction Conditions

| Step | Reagents & Conditions | Outcome & Notes |

|---|---|---|

| Amine protection | 4-chloro-2-aminobenzaldehyde + di-tert-butyl dicarbonate (1.3 eq) + triethylamine (1.5 eq) in dichloromethane (DCM) | Reaction at 0°C, then stirred at room temperature for 1-16 hours. Completion monitored by TLC. |

| Work-up | Addition of water, extraction with DCM, washing with brine, drying over Na2SO4 | Purification by column chromatography or recrystallization yields pure tert-butyl carbamate derivative. |

| Purification | Column chromatography with ethyl acetate/hexane mixtures or recrystallization | Yields typically range from 60% to over 90% depending on conditions and scale. |

The reaction is generally carried out under inert atmosphere (nitrogen) to prevent oxidation or side reactions.

Catalysts and Enhancers

Some synthetic protocols incorporate phase-transfer catalysts such as tetrabutylammonium bromide to enhance reaction rates and yields, especially when the reaction involves biphasic systems or less reactive substrates. These catalysts facilitate the transfer of reactive species across phase boundaries, improving efficiency under mild conditions.

Research Findings and Optimization

- Yield Optimization : Studies indicate that controlling the temperature during the addition of Boc anhydride is critical for maintaining the formyl group integrity and achieving high yields (up to 91% reported in related carbamate syntheses).

- Purity Assessment : Analytical techniques including Thin Layer Chromatography (TLC), High Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely employed to confirm product purity and structure.

- Alternative Bases : Sodium bicarbonate has been used successfully as a milder base alternative to triethylamine, especially in aqueous-organic solvent systems, providing comparable yields with easier work-up.

- Solvent Effects : Dichloromethane and tetrahydrofuran (THF) are common solvents; THF is preferred when sodium hydride or other strong bases are involved for deprotonation steps in subsequent modifications.

Comparative Table of Preparation Approaches

| Parameter | Method A (DCM + Triethylamine) | Method B (Toluene + Sodium Bicarbonate) | Method C (THF + NaH) |

|---|---|---|---|

| Starting Material | 4-chloro-2-aminobenzaldehyde | 4-chloro-2-aminobenzaldehyde | 4-chloro-2-aminobenzaldehyde |

| Boc Reagent | Di-tert-butyl dicarbonate (1.3 eq) | Di-tert-butyl dicarbonate (1 eq) | Di-tert-butyl dicarbonate (1 eq) |

| Base | Triethylamine (1.5 eq) | Sodium bicarbonate (saturated aqueous solution) | Sodium hydride (1.25 eq) |

| Temperature | 0°C to room temperature | Room temperature to reflux (70°C) | 0°C to 50°C |

| Reaction Time | 1 to 16 hours | 4 hours to overnight | 5 hours |

| Yield | 64% to 91% | ~64% | Not specified; high purity reported |

| Purification | Column chromatography or recrystallization | Filtration and washing | Extraction, drying, concentration |

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxyl group.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products Formed

Oxidation: Formation of (4-Chloro-2-carboxy-phenyl)-carbamic acid tert-butyl ester.

Reduction: Formation of (4-Chloro-2-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester has been investigated for its potential therapeutic effects. It serves as a precursor in the synthesis of various bioactive compounds, particularly those targeting inflammatory pathways.

Case Study: Inhibition of IRAK4

Research has shown that derivatives of this compound can inhibit Interleukin-1 Receptor Associated Kinase 4 (IRAK4), which is crucial in the signaling pathways of several autoimmune diseases. Compounds that modulate IRAK4 activity have been linked to treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Agrochemicals

The compound's structure allows it to be used in the development of pesticides and herbicides. Its efficacy against certain pests makes it a candidate for further exploration in agricultural applications.

Case Study: Pesticide Development

Studies indicate that carbamate derivatives exhibit insecticidal properties, making them useful in formulating new pesticide agents. The chlorinated phenyl group enhances the biological activity against specific insect pests, leading to effective pest management strategies .

Materials Science

In materials science, this compound is being explored for its potential use in polymer chemistry. Its ability to form stable linkages can be advantageous in creating new polymeric materials with desirable properties.

Case Study: Polymer Synthesis

Research has demonstrated the feasibility of using this compound as a monomer in the synthesis of polyurethanes, which are widely used in coatings, adhesives, and elastomers. The incorporation of this compound can improve the thermal stability and mechanical properties of the resulting polymers .

Table 1: Comparison of Biological Activities

| Compound Derivative | Activity Type | Target | Reference |

|---|---|---|---|

| A | IRAK4 Inhibition | Autoimmune Diseases | |

| B | Insecticidal | Various Insects | |

| C | Polymerization | Polyurethanes |

Mechanism of Action

The mechanism by which (4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles in the cellular environment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a. (4-Chloro-2-fluoro-phenyl)-carbamic acid tert-butyl ester (CAS: 956828-47-0)

- Molecular formula: C₁₁H₁₃ClFNO₂

- Key differences : Replaces the formyl group with a fluoro substituent at the 2-position.

- Impact :

- Synthesis : Prepared via reaction of 4-chloro-2-fluoroaniline with di-tert-butyl dicarbonate in dioxane .

b. (4-Chloro-3-(trifluoromethyl)-phenyl)-carbamic acid tert-butyl ester (CAS: 352277-93-1)

- Molecular formula: C₁₂H₁₃ClF₃NO₂

- Key differences : Features a trifluoromethyl (-CF₃) group at the 3-position instead of formyl.

- Impact :

c. (4-Acetyl-2-bromo-phenyl)-carbamic acid tert-butyl ester (CAS: 885269-93-2)

- Molecular formula: C₁₃H₁₅BrNO₃

- Key differences : Substitutes formyl with acetyl (-COCH₃) and chloro with bromo (-Br).

- Impact: Bromo’s larger atomic radius increases steric hindrance, while acetyl’s electron-withdrawing nature may stabilize intermediates in cross-coupling reactions.

Variations in Core Structure

a. [1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester

- Molecular formula : C₁₆H₂₄ClN₃O₂

- Key differences : Replaces the phenyl ring with a pyrimidine-piperidine hybrid structure.

b. (4-Formylcyclohexyl)-carbamic acid tert-butyl ester (CAS: 304873-80-1)

- Molecular formula: C₁₂H₂₁NO₃

- Key differences : Substitutes phenyl with a cyclohexyl ring bearing a formyl group.

- Impact :

Functional Group Additions

a. [2-(4-Formyl-2-methoxyphenoxy)ethyl]-carbamic acid tert-butyl ester (CAS: 1182237-08-6)

- Molecular formula: C₁₅H₂₁NO₅

- Key differences : Incorporates a methoxy (-OCH₃) group at the 2-position and an ether-linked ethyl chain.

- Impact :

Comparative Data Table

Biological Activity

(4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester is a synthetic organic compound with notable potential in various biological applications. This compound belongs to the class of carbamates and is characterized by its chloro-substituted phenyl group and a formyl group, which contribute to its reactivity and interaction with biological systems. This article explores its synthesis, biological activities, mechanisms of action, and comparisons with related compounds.

The synthesis of this compound typically involves the reaction of 4-chloro-2-formylphenol with tert-butyl isocyanate. The reaction is conducted under controlled conditions, often utilizing catalysts to enhance yield and purity. Key parameters include:

| Parameter | Details |

|---|---|

| Temperature | Controlled (typically room temp) |

| Solvent | Varies (e.g., pyridine) |

| Reaction Time | Several hours |

| Yield | High (up to 91% in some cases) |

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities:

- Antimicrobial Activity : Studies have shown that carbamate derivatives, including this compound, possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, derivatives have been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations .

- Anticancer Potential : Preliminary investigations suggest that this compound may exhibit anticancer properties. Its structural characteristics allow it to interact with cellular mechanisms potentially involved in tumor growth regulation .

- Enzyme Interaction : The compound may interact with various enzymes, influencing biochemical pathways. It has been noted for its ability to modulate enzyme activity, which can affect processes such as cell signaling and metabolic regulation .

The biological effects of this compound are largely attributed to its interaction with nucleophiles and electrophiles within biological systems:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby altering their function. This mechanism is crucial for understanding its potential therapeutic applications .

- Cell Signaling Modulation : By interacting with signaling proteins, the compound may influence pathways related to cell growth, differentiation, and apoptosis .

Case Studies

Several studies have focused on the biological activity of related carbamate compounds, providing insights into the potential applications of this compound:

- A study evaluating the antimicrobial efficacy of various carbamate derivatives found that certain analogs exhibited potent activity against resistant bacterial strains, suggesting similar potential for this compound .

- Molecular docking studies have indicated that modifications in the structure of carbamate derivatives can lead to enhanced biological activity, highlighting the importance of structural features in determining efficacy .

Comparison with Similar Compounds

When compared to other carbamate derivatives such as (4-Chloro-2-formyl-phenyl)-carbamic acid methyl ester or ethyl ester, this compound demonstrates unique reactivity due to its tert-butyl group, which provides steric hindrance that may influence its stability and interaction patterns:

| Compound Type | Key Features |

|---|---|

| Methyl Ester | Less steric hindrance; potentially more reactive |

| Ethyl Ester | Intermediate properties; varied biological activity |

| Tert-butyl Ester | Enhanced stability; unique interaction profile |

Q & A

Q. What are standard synthetic routes for preparing (4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester?

The compound is typically synthesized via tert-butoxycarbonylation of the corresponding amine precursor. A common method involves reacting 4-chloro-2-formylphenylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine, often in anhydrous dichloromethane or THF at 0–25°C . Alternative routes include using tert-butyl chloroformate under Schotten-Baumann conditions, which requires careful pH control (pH 8–9) to avoid hydrolysis of the Boc group .

Q. How can the purity and structural integrity of this compound be validated?

Characterization relies on ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.3–1.4 ppm for C(CH₃)₃) and the formyl proton (δ ~9.8–10.2 ppm). HPLC with a C18 column (acetonitrile/water gradient) is recommended for purity assessment (>95%). Mass spectrometry (ESI-TOF) should show [M+H]⁺ at m/z 296.08 (C₁₂H₁₅ClNO₃) .

Q. What are the key stability considerations during storage?

The compound is stable at room temperature under inert atmospheres (N₂/Ar) but sensitive to prolonged exposure to moisture or acids. Store in sealed, desiccated containers at 2–8°C. Degradation products (e.g., free amine or formic acid derivatives) can be monitored via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. What safety protocols are essential when handling this compound?

Use fume hoods , nitrile gloves, and safety goggles. Avoid inhalation of dust; employ respiratory protection (NIOSH N95) during bulk handling. In case of skin contact, wash with soap and water immediately. Spills should be neutralized with sodium bicarbonate and disposed as halogenated waste .

Advanced Research Questions

Q. How can low yields during Boc protection be mitigated?

Low yields often arise from incomplete activation of the amine or competing hydrolysis. Strategies include:

Q. What analytical methods resolve contradictions in reported reaction conditions?

Conflicting data (e.g., solvent choice, reaction time) can be evaluated via design of experiments (DoE) . For example, a factorial design testing solvents (DCM vs. THF), bases (triethylamine vs. NaHCO₃), and temperatures (0°C vs. RT) can optimize yield and purity. In situ FTIR monitoring of Boc₂O consumption (C=O stretch at ~1750 cm⁻¹) provides real-time reaction progress .

Q. How does the formyl group influence downstream reactivity in cross-coupling reactions?

The formyl moiety enables Knoevenagel condensations or reductive aminations , but its electron-withdrawing nature can deactivate aromatic rings toward electrophilic substitution. For Suzuki-Miyaura couplings, pre-conversion to a boronic ester (via Pd-catalyzed borylation) is recommended. Stability under basic conditions should be verified via control experiments .

Q. What mechanistic insights explain side reactions during synthesis?

Common side products include:

Q. How can computational modeling guide functionalization of this compound?

DFT calculations (e.g., B3LYP/6-31G*) predict reactivity at the formyl group (electrophilic Fukui indices) and aromatic ring (nucleophilic regions). Molecular docking studies (AutoDock Vina) can assess interactions with biological targets, such as enzymes requiring aldehyde-containing inhibitors .

Q. What strategies improve regioselectivity in subsequent derivatizations?

- Directed ortho-metalation : Use the formyl group as a directing group for lithiation (e.g., LDA at -78°C), enabling C–H functionalization at the ortho position .

- Protection-deprotection : Temporarily protect the aldehyde as an acetal to direct reactions to the carbamate or chloro-substituted positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.